molecular formula C19H20N4O2 B1683793 普林那布林 CAS No. 714272-27-2

普林那布林

货号: B1683793
CAS 编号: 714272-27-2
分子量: 336.4 g/mol
InChI 键: UNRCMCRRFYFGFX-TYPNBTCFSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

普利纳布林,也称为其临时名称 BPI-2358,是由 BeyondSpring 制药公司开发的一种小分子。它是一种选择性免疫调节微管结合剂,源于海洋天然产物。 普利纳布林在临床试验中显示出治疗非小细胞肺癌和预防化疗引起的中性粒细胞减少的希望 .

科学研究应用

普利纳布林在科学研究中具有广泛的应用,特别是在化学、生物学、医学和工业领域。它的一些关键应用包括:

    化学: 普利纳布林作为一种有价值的化合物,用于研究微管结合剂的构效关系。

    生物学: 在生物学研究中,普利纳布林用于研究微管不稳定机制及其对细胞过程的影响。

    医学: 普利纳布林正在开发成为治疗非小细胞肺癌和预防化疗引起的中性粒细胞减少的治疗剂。

    工业: 在制药行业,普利纳布林因其有可能提高化疗方案的疗效和安全性而受到关注。

作用机制

普利纳布林通过多方面的作用机制发挥作用。它与 αβ-微管蛋白异二聚体中 β-微管蛋白的秋水仙碱结合域附近结合。这种结合释放免疫防御蛋白 GEF-H1,它激活信号转导通路,导致树突状细胞成熟。 树突状细胞的成熟导致抗原呈递增加和 T 细胞活化,从而促进普利纳布林的抗癌活性 .

此外,普利纳布林诱导细胞因子(如白介素-1β、白介素-6 和白介素-12)的产生,这些细胞因子对中性粒细胞存活至关重要。 这种机制有助于预防化疗引起的中性粒细胞减少,并增强对癌细胞的免疫反应 .

安全和危害

Plinabulin is toxic and contains a pharmaceutically active ingredient . It is a moderate to severe irritant to the skin and eyes . It should only be handled by personnel trained and familiar with handling potent active pharmaceutical ingredients .

未来方向

Plinabulin is currently being studied in clinical trials for concurrent administration with myelosuppressive chemotherapeutic regimens in patients with solid (non-myeloid) cancers for the prevention of CIN . It may potentially show beneficial effects in lowering bone pain, preventing immune suppression, and reducing thrombocytopenia in patients treated by intermediate-risk chemotherapy where G-CSF is not recommended .

生化分析

Biochemical Properties

Plinabulin binds to the vicinity of the colchicine binding domain of the β-tubulin in αβ-tubulin heterodimers . The binding occurs at a site and with kinetics that is unique from other tubulin targeting agents . By binding to tubulin, Plinabulin activates GEF-H1, an immune defense protein .

Cellular Effects

Plinabulin has been found to enhance anti-tumor responses by combining radiation with immune checkpoint blockade . It induces dendritic cell (DC) maturation and T-cell activation, which primarily enhances the immune response .

Molecular Mechanism

The molecular mechanism of Plinabulin involves its binding to tubulin, which leads to the release of GEF-H1, an immune defense protein . This activation of GEF-H1 leads to a series of immune responses that contribute to its anti-cancer activity .

Temporal Effects in Laboratory Settings

In laboratory settings, Plinabulin has shown to enhance DC maturation, particularly when radiation is added 3–6 hours prior to Plinabulin . This suggests that the timing of Plinabulin administration can influence its effects.

Dosage Effects in Animal Models

In animal models, Plinabulin has shown to have minimal anti-tumoral effects when used alone. When used in combination with radiation and αPD1, it triggers a stronger abscopal effect .

Metabolic Pathways

Its activation of GEF-H1 suggests that it may influence pathways related to immune response .

Subcellular Localization

Its binding to tubulin suggests that it may be localized to areas of the cell where microtubules are abundant .

准备方法

合成路线和反应条件: 普利纳布林的合成涉及通过一系列化学反应制备关键中间体和最终产物。一种改进的合成普利纳布林的方法包括合成和分离关键中间体 4-(叔丁基)-1H-咪唑-5-甲醛。然后将该中间体用于一步法获得最终产物。 该方法的优点包括后处理简单、残留溶剂少、无毒且执行方便 .

工业生产方法: 普利纳布林的工业生产侧重于优化合成路线以满足绿色化学的要求。 这包括最大程度地减少有毒溶剂和试剂的使用,减少浪费,并提高工艺的整体效率 .

化学反应分析

反应类型: 普利纳布林会发生各种化学反应,包括氧化、还原和取代反应。 这些反应对于改变普利纳布林的结构以增强其生物活性和药代动力学特性至关重要 .

常用试剂和条件: 普利纳布林合成和修饰中常用的试剂包括异氰基乙酸乙酯、叔丁胺以及各种氧化剂和还原剂。 反应条件通常包括控制温度、特定溶剂和催化剂以实现所需的化学转化 .

主要产物: 普利纳布林化学反应形成的主要产物包括其衍生物,这些衍生物旨在提高其疗效并减少潜在的副作用。 这些衍生物使用核磁共振 (NMR) 和高分辨率质谱 (HRMS) 等技术进行表征 .

相似化合物的比较

普利纳布林在微管结合剂中是独特的,因为它具有选择性免疫调节特性,并且能够预防化疗引起的中性粒细胞减少。类似的化合物包括:

    秋水仙碱: 一种众所周知的微管抑制剂,与微管蛋白上的秋水仙碱结合位点结合。

    紫杉醇类(例如紫杉醇): 这些化合物稳定微管,广泛用于癌症治疗。

    长春花生物碱(例如长春碱): 这些药物抑制微管聚合,用于各种癌症治疗。

属性

IUPAC Name

(3Z,6Z)-3-benzylidene-6-[(5-tert-butyl-1H-imidazol-4-yl)methylidene]piperazine-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O2/c1-19(2,3)16-13(20-11-21-16)10-15-18(25)22-14(17(24)23-15)9-12-7-5-4-6-8-12/h4-11H,1-3H3,(H,20,21)(H,22,25)(H,23,24)/b14-9-,15-10-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNRCMCRRFYFGFX-TYPNBTCFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=C(N=CN1)C=C2C(=O)NC(=CC3=CC=CC=C3)C(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C1=C(N=CN1)/C=C\2/C(=O)N/C(=C\C3=CC=CC=C3)/C(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201031311
Record name Plinabulin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201031311
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

336.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

NPI-2358 is a vascular disrupting agent currently in clinical development for the treatment of cancer by Nereus. NPI-2358 is one of over 200 synthetic analogues that were prepared following the discovery of the compound Halimide isolated from a marine fungus. In preclinical models of cancer, including lung, breast, sarcoma, colon and prostate, NPI-2358 demonstrated potent and selective anti-tumor effects in combination with docetaxel and other oncology therapies, as well as single-agent efficacy in a number of orthotopic models. NPI-2358 interacts with soluble beta-tubulin and prevents the polymerization of tubulin without altering dynamic microtubule function of formed microtubules. As demonstrated in preclinical testing, this target profile results in a highly specific nanomolar cytotoxicity while reducing the side effects seen in first-generation VDAs due to cardiotoxicity, hemodynamic changes and neuropathies.
Record name Plinabulin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB05992
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

714272-27-2
Record name Plinabulin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=714272-27-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Plinabulin [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0714272272
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Plinabulin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB05992
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Plinabulin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201031311
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PLINABULIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/986FY7F8XR
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Plinabulin
Reactant of Route 2
Plinabulin
Reactant of Route 3
Plinabulin
Reactant of Route 4
Plinabulin
Reactant of Route 5
Plinabulin
Reactant of Route 6
Plinabulin
Customer
Q & A

Q1: What is the primary mechanism of action of plinabulin?

A1: Plinabulin is a small molecule that binds to the colchicine-binding site of β-tubulin. [, , ] This binding inhibits the polymerization of tubulin monomers, which are essential building blocks of microtubules. [, ] This disruption of microtubule dynamics leads to several downstream effects, including:

  • Vascular Disrupting Agent (VDA) Activity: In tumor vasculature, plinabulin's effect on microtubules leads to destabilization of the endothelial cytoskeleton. This results in selective collapse of established tumor blood vessels, disrupting nutrient and oxygen supply to the tumor and causing tumor necrosis. [, , ]
  • Direct Cytotoxic Effects: Plinabulin can also induce apoptosis (programmed cell death) in tumor cells directly. [, , ]
  • Immune Modulation: Plinabulin has been shown to enhance immune responses by:
    • Promoting dendritic cell maturation. [, ]
    • Increasing the release of pro-inflammatory cytokines like IL-1β, IL-6, and IL-12. [, , ]
    • Reducing regulatory T-cells. []
    • Reducing M2 macrophages in tumor tissue. [, ]
    • Showing synergistic efficacy with immune checkpoint inhibitors (PD-1 ± CTLA-4) in preclinical models. [, ]

Q2: How does plinabulin's mechanism of action differ from that of G-CSF in preventing chemotherapy-induced neutropenia (CIN)?

A2: Plinabulin and G-CSF (granulocyte colony-stimulating factor) have distinct mechanisms of action in preventing CIN:

  • G-CSF: G-CSF stimulates the bone marrow to produce more neutrophils. It acts later in the chemotherapy cycle, with its effects primarily seen in the second week. []
  • Plinabulin: Plinabulin appears to work by protecting hematopoietic stem and progenitor cells (HSPCs) from chemotherapy-induced damage, rather than stimulating their production. Evidence suggests that it reverses chemotherapy-induced maturation arrest of lineage-committed progenitors, like granulocyte-monocyte progenitors (GMPs) in the bone marrow. [, ] This results in a more rapid onset of action, with its effects observed within the first week of the chemotherapy cycle. [, ]

Q3: How does plinabulin impact the tumor microenvironment?

A3: Plinabulin has been shown to modulate the tumor microenvironment, making it less favorable for tumor growth and enhancing anti-tumor immune responses. It achieves this by:

* **Repolarizing Macrophages:** Plinabulin can repolarize tumor-associated macrophages (TAMs) from the immunosuppressive M2 phenotype to the pro-inflammatory M1 phenotype. [, ] M1 macrophages are involved in anti-tumor immunity, while M2 macrophages promote tumor growth and suppress immune responses.* **Enhancing Immune Cell Infiltration:** By promoting dendritic cell maturation and cytokine release, plinabulin creates a more inflammatory tumor microenvironment, potentially attracting and activating other immune cells, like T cells, to target the tumor. [, ]

Q4: What is the molecular formula and weight of plinabulin?

A5: While the provided abstracts do not explicitly state the molecular formula and weight of plinabulin, it is described as a synthetic analog of phenylahistin. [] Based on this information and publicly available resources, the molecular formula of plinabulin is C25H27N3O3 and its molecular weight is 417.5 g/mol.

Q5: Is there information about the material compatibility and stability of plinabulin under various conditions in these abstracts?

A5: No, the provided abstracts primarily focus on the biological activity, mechanism of action, and clinical development of plinabulin. They do not provide specific information on its material compatibility or stability under various conditions.

Q6: Do the abstracts describe any catalytic properties or applications of plinabulin?

A6: The abstracts do not discuss any catalytic properties of plinabulin. The research focuses on its activity as a therapeutic agent, primarily through its interaction with tubulin and effects on the immune system.

Q7: Have computational chemistry and modeling techniques been used in plinabulin research?

A8: Yes, computational methods, specifically molecular dynamics simulations, have been used to investigate how plinabulin affects microtubule dynamics. [] These simulations showed that plinabulin disrupts microtubule polymerization by altering the conformation of microtubules and influencing the binding energy between tubulin subunits. [] Additionally, studies have explored the binding mode of plinabulin to tubulin using biotin-tagged photoaffinity probes and molecular modeling. [] These investigations provide insights into the structural basis of plinabulin's interaction with its target and its effects on microtubule dynamics.

Q8: How do modifications to the plinabulin structure affect its activity?

A9: Structure-activity relationship (SAR) studies, particularly focusing on modifications to the phenyl group of plinabulin, have identified derivatives with increased potency. [] These include:

  • 2,5-Difluoro Derivatives: Exhibit enhanced vascular disrupting activity. []
  • Benzophenone Derivatives: Demonstrated significantly improved cytotoxic activity, with the 4-fluorobenzophenone derivative exhibiting sub-nanomolar potency against HT-29 cells. []

Q9: Have any prodrugs of plinabulin been developed, and what are their advantages?

A10: Yes, due to the low water solubility of plinabulin, prodrugs have been designed and synthesized to improve its pharmacokinetic properties and therapeutic indices. [, ] These prodrugs incorporate a replaceable water-solubilizing moiety, enhancing solubility and potentially allowing for different routes of administration. [] The choice of the water-solubilizing moiety can significantly influence the prodrug's water solubility and half-life, providing opportunities for optimization. []

Q10: Are there any details on the stability and formulation strategies for plinabulin in the abstracts?

A11: While the abstracts do not delve into the specifics of plinabulin's formulation, they do mention the development of a water-soluble prodrug. [, ] This suggests efforts to overcome the inherent low water solubility of plinabulin to enhance its bioavailability and facilitate intravenous administration.

Q11: Do the abstracts provide information on SHE (Safety, Health, and Environment) regulations related to plinabulin?

A11: The provided abstracts primarily focus on the scientific and clinical aspects of plinabulin and do not address SHE regulations specifically.

Q12: How does plinabulin's pharmacokinetic profile contribute to its clinical use?

A14: The relatively short half-life of plinabulin supports its administration as a single dose per chemotherapy cycle, enhancing patient convenience. [, , ] Its favorable pharmacokinetic profile allows for intravenous administration and contributes to its manageable safety profile. [, ]

Q13: What in vitro and in vivo models have been used to study plinabulin's efficacy?

A13: Plinabulin has been extensively evaluated in various in vitro and in vivo models to assess its anticancer activity:

  • In Vitro Studies:
    • Cell lines derived from a range of cancers, including lung cancer, breast cancer, multiple myeloma, and glioblastoma, have been used to assess plinabulin's cytotoxic effects, impact on cell cycle progression, and effects on tubulin polymerization. [, , , ]
    • Studies have explored its impact on dendritic cell maturation and cytokine release using immune cell cultures. [, ]
  • In Vivo Studies:
    • Plinabulin's efficacy has been evaluated in xenograft mouse models, where human tumor cells are implanted into mice, as well as syngeneic mouse models, where mouse tumor cells are implanted into mice of the same genetic background. [, , , , , ]
    • These models have been instrumental in demonstrating plinabulin's antitumor activity as a single agent and in combination with standard chemotherapy agents, including taxanes and immune checkpoint inhibitors. [, , , , ]

Q14: Has plinabulin demonstrated efficacy in clinical trials?

A14: Yes, plinabulin has shown promising results in clinical trials, particularly in non-small cell lung cancer (NSCLC) and as a CIN-preventative agent:

  • NSCLC:
    • In a Phase 2 trial, plinabulin combined with docetaxel significantly improved overall survival compared to docetaxel alone in patients with advanced NSCLC. [, ]
    • A Phase 3 trial evaluating the combination of plinabulin and docetaxel in NSCLC is ongoing. [, ]
  • CIN Prevention:
    • Several Phase 2 and 3 trials have demonstrated the efficacy of plinabulin in preventing CIN induced by various chemotherapy regimens. [, , , , ]
    • Plinabulin has shown comparable efficacy to pegfilgrastim (a long-acting G-CSF) in preventing severe neutropenia, with the added benefits of less bone pain, reduced thrombocytopenia, and same-day dosing. [, , , ]

Q15: Is there information on resistance mechanisms to plinabulin or cross-resistance with other compounds in the provided abstracts?

A15: The provided abstracts do not explicitly discuss resistance mechanisms to plinabulin or cross-resistance with other compounds. Further research is needed to fully understand the potential for resistance to develop with plinabulin treatment.

Q16: What is the safety profile of plinabulin in clinical trials?

A18: Plinabulin has demonstrated a favorable safety profile in clinical trials. [, , , , ] The most common adverse events reported are generally mild to moderate and include:

  • Tumor pain (likely related to its vascular disrupting effects) [, ]

Q17: Are there specific drug delivery or targeting strategies being explored for plinabulin?

A19: While the provided abstracts focus primarily on the systemic administration of plinabulin, one study explored the development of a noncovalent antibody-drug conjugate (NC-ADC) using a hybrid compound of a plinabulin prodrug conjugated with an IgG-binding peptide. [] This approach aims to enhance the targeted delivery of plinabulin to tumor cells, potentially improving its efficacy and reducing off-target effects.

Q18: What analytical methods have been used to characterize and quantify plinabulin?

A18: Various analytical techniques have been employed in plinabulin research:

  • UHPLC-MS/MS (Ultra-High Performance Liquid Chromatography coupled with Tandem Mass Spectrometry): This highly sensitive and specific method has been used for the quantification of plinabulin in plasma samples. []
  • Dynamic Contrast-Enhanced Magnetic Resonance Imaging (DCE-MRI): This imaging technique has been used to assess the vascular disrupting effects of plinabulin in preclinical tumor models by measuring changes in tumor blood flow and vascular permeability. [, ]
  • Flow Cytometry: This method has been used to analyze blood and bone marrow samples, enabling the identification and quantification of different cell populations, including neutrophils and their precursors. [, ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。